1-((1-Ethylpyrrolidin-2-yl)methyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
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Overview
Description
1-((1-Ethylpyrrolidin-2-yl)methyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a complex organic compound that features a pyrrolidine ring fused with a tetrahydropyrimidine structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 1-((1-Ethylpyrrolidin-2-yl)methyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, such as 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester, the pyrrolidine ring is constructed through cyclization reactions.
Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions using ethyl halides under basic conditions.
Formation of the Tetrahydropyrimidine Core: The tetrahydropyrimidine core is synthesized through condensation reactions involving urea or thiourea derivatives.
Industrial production methods may involve optimization of these steps to enhance scalability and cost-effectiveness, often employing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-((1-Ethylpyrrolidin-2-yl)methyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction efficiency.
Scientific Research Applications
1-((1-Ethylpyrrolidin-2-yl)methyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-((1-Ethylpyrrolidin-2-yl)methyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and altering metabolic pathways . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar compounds to 1-((1-Ethylpyrrolidin-2-yl)methyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile include:
Pyrrolidine Derivatives: Compounds like 1-methylpyrrolidine and 1-ethylpyrrolidine share the pyrrolidine ring structure but differ in their substituents and biological activities.
Tetrahydropyrimidine Derivatives: Compounds such as 2,4-dioxo-1,2,3,4-tetrahydropyrimidine exhibit similar core structures but may have different functional groups, leading to varied chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C12H16N4O2 |
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Molecular Weight |
248.28 g/mol |
IUPAC Name |
1-[(1-ethylpyrrolidin-2-yl)methyl]-2,4-dioxopyrimidine-5-carbonitrile |
InChI |
InChI=1S/C12H16N4O2/c1-2-15-5-3-4-10(15)8-16-7-9(6-13)11(17)14-12(16)18/h7,10H,2-5,8H2,1H3,(H,14,17,18) |
InChI Key |
SMBJETLFGWKAHL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CN2C=C(C(=O)NC2=O)C#N |
Origin of Product |
United States |
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